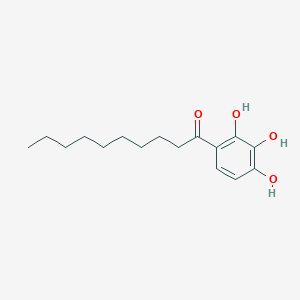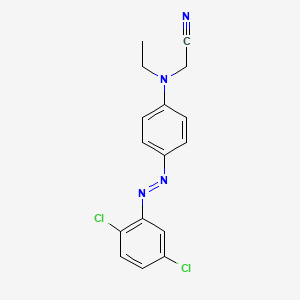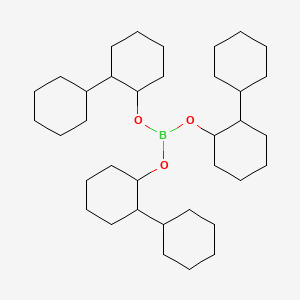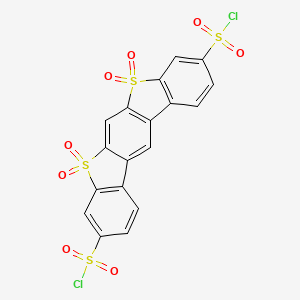
1-(2,3,4-Trihydroxyphenyl)decan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3,4-Trihydroxyphenyl)decan-1-one is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a decanone backbone attached to a phenyl ring substituted with three hydroxyl groups at positions 2, 3, and 4. This compound has garnered interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,4-Trihydroxyphenyl)decan-1-one typically involves the reaction of a decanone derivative with a phenolic compound under specific conditions. One common method involves the use of Friedel-Crafts acylation, where a decanoyl chloride reacts with a phenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,4-Trihydroxyphenyl)decan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(2,3,4-Trihydroxyphenyl)decan-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce autophagic cell death in cancer cells by agonizing the nuclear receptor TR3 and attenuating Akt2 activity . This leads to the export of TR3 to the cytoplasm and its targeting to mitochondria, ultimately resulting in autophagic induction.
Comparison with Similar Compounds
1-(2,3,4-Trihydroxyphenyl)decan-1-one can be compared with other similar compounds such as:
1-(3,4,5-Trihydroxyphenyl)decan-1-one: Similar structure but with hydroxyl groups at different positions.
1-(2,3,4-Trihydroxyphenyl)nonan-1-one: Similar structure but with a shorter carbon chain.
1-(2,3,4-Trihydroxyphenyl)octan-1-one: Another similar compound with an even shorter carbon chain.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their structures.
Properties
CAS No. |
1154-72-9 |
|---|---|
Molecular Formula |
C16H24O4 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
1-(2,3,4-trihydroxyphenyl)decan-1-one |
InChI |
InChI=1S/C16H24O4/c1-2-3-4-5-6-7-8-9-13(17)12-10-11-14(18)16(20)15(12)19/h10-11,18-20H,2-9H2,1H3 |
InChI Key |
ZPMQGTUVDYNEHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)C1=C(C(=C(C=C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxy-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11961967.png)




![4-(4-methylphenyl)-N-[(E)-1-naphthylmethylidene]-1-piperazinamine](/img/structure/B11961994.png)
![Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]-](/img/structure/B11961996.png)


![3-[5-(3-nitrophenyl)-2-furyl]-N-phenylpropanamide](/img/structure/B11962024.png)

![N-[2,2-dichloro-1-(phenylsulfonyl)vinyl]benzamide](/img/structure/B11962028.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11962030.png)

